molecular formula C8H17O3P B099129 Diethyl 3-butenylphosphonate CAS No. 15916-48-0

Diethyl 3-butenylphosphonate

Cat. No. B099129
CAS RN: 15916-48-0
M. Wt: 192.19 g/mol
InChI Key: NUDGAPYPOAQVLP-UHFFFAOYSA-N
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Description

Diethyl 3-butenylphosphonate is a chemical compound that is part of the broader class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a butenyl chain. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of other phosphonate derivatives.

Synthesis Analysis

The synthesis of diethyl 3-butenylphosphonate and related compounds has been explored through various methods. One approach involves the reaction of alkylenecyclopropanes with diethyl phosphite, which, under the mediation of AIBN, produces diethyl-3,4-dihydro-2-naphthylphosphonates. In the absence of AIBN and in the presence of water, 3-butenyl ethyl phosphites are obtained . Another method includes the enzymatic esterification of diethyl (3-hydroxy-1-butenyl) phosphonate, leading to the preparation of enantiomerically enriched diethyl (3-acetoxy-1-butenyl) phosphonate .

Molecular Structure Analysis

The molecular structure of diethyl 3-butenylphosphonate derivatives can be complex, with variations in substituents affecting the geometry and electronic properties of the molecule. For instance, the crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate has been determined, revealing a dihedral angle between the phenyl group and the isoxazoline ring, indicating the influence of substituents on the overall molecular conformation .

Chemical Reactions Analysis

Diethyl 3-butenylphosphonate can undergo various chemical reactions, leading to a range of products. For example, novel diethyl 1-(isothiocyano)alkylphosphonates have been synthesized from diethyl 1-azidoalkylphosphonates through a one-pot reaction involving triphenylphosphine and carbon disulfide . These compounds have been used in further syntheses, demonstrating the versatility of diethyl 3-butenylphosphonate derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 3-butenylphosphonate derivatives are influenced by their molecular structure. For instance, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been characterized by various spectroscopic methods, and its thermodynamic properties have been studied using DFT calculations and thermogravimetric analysis . The electronic properties, such as HOMO-LUMO gap and Fukui analysis, provide insights into the chemical behavior of these compounds. Additionally, the corrosion inhibition properties of certain diethyl phosphonate derivatives have been investigated, showing their potential as corrosion inhibitors for carbon steel in acidic media .

Scientific Research Applications

Corrosion Inhibition

Diethyl 3-butenylphosphonate derivatives have been studied for their application in corrosion inhibition. For instance, diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, a related compound, demonstrated significant inhibition efficiency for mild steel corrosion in hydrochloric acid, useful in industrial pickling processes. The study combined experimental methods and theoretical approaches, including weight loss measurements, potentiodynamic polarization, scanning electron microscopy, and quantum chemical calculations (Gupta et al., 2017).

Synthesis of Novel Compounds

Diethyl 3-butenylphosphonate is used as a starting material in the synthesis of various novel compounds. For instance, its application in the synthesis of alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid demonstrated potential antimalarial effects in vitro and in vivo, suggesting its role in pharmaceutical research (Verbrugghen et al., 2010).

Organic Synthesis and Polymerization

In organic chemistry, diethyl 3-butenylphosphonate is utilized in various synthesis reactions. It is involved in the preparation and use in the synthesis of alkynes, as demonstrated in the preparation of (4-methoxyphenyl)ethyne (Marinetti & Savignac, 2003). Moreover, its derivatives have been explored in the synthesis of poly(vinylphosphonate)s via group transfer polymerization, indicating its potential in the development of high-molecular-weight polymers (Salzinger et al., 2011).

Chemical Structure Analysis

Diethyl 3-butenylphosphonate's structure has been analyzed for its potential in various applications. For example, studies on diethyl (1-hydroxy-2-butynyl)phosphonate, a related compound, revealed insights into its intermolecular and intramolecular hydrogen bonding, indicating its relevance in structural chemistry (Sanders et al., 1996).

Biomedical Research

The compound and its analogues have been explored for their biomedical applications. For instance, asymmetric synthesis of diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate, a derivative, highlights its potential in pharmaceutical chemistry (Smith et al., 2003).

Safety And Hazards

Diethyl 3-butenylphosphonate is classified as Acute Tox. 3 Oral . It’s toxic if swallowed . The safety data sheet recommends wearing personal protective equipment and ensuring adequate ventilation when handling this chemical .

properties

IUPAC Name

4-diethoxyphosphorylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDGAPYPOAQVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451247
Record name Diethyl 3-butenylphosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-butenylphosphonate

CAS RN

15916-48-0
Record name Diethyl 3-butenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3-butenylphosphonate
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Synthesis routes and methods I

Procedure details

Diethyl phosphite (4.14 g, 0.03 mol) was added to a suspension of 60% sodium hydride (1.2 g, 0.03 mol) in dry tetrahydrofuran (60 ml) at ambient temperature. The mixture was stirred for 5 minutes until a pale yellow solution was obtained. 4-Bromobut-1-ene (4.5 g, 0.033 mol) was added dropwise and the reaction mixture heated at reflux for 3 hours. After cooling to ambient temperature and filtering, the filtrate was concentrated under reduced pressure to give an oil. The oil was chromatographed on silica gel (eluting with ethyl acetate-hexane, 50:50) to yield the title compound as a colorless oil (3.85 g, 67%). IR: υmax (film) 3080, 3000, 2940, 2920, 2880, 1645, 1450, 1390, 1260, 1165, 1060, 1030, 970, 820, 790 cm-1. 1H NMR: δH (CDCl3) 1.35 (6H, t, J=7Hz, (OCH2CH3)2), 1.50-2.70 (4H, m, CH2CH2P), 4.10 (4H, m, (OCH2CH3)2) 4.85-5.28 (2H, m, CH2 =CH), 5.5-6.28 (1H, m, CH2 =CH--CH2).
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

1-bromo-3-butene (39.0 mmol) and triethyl phosphite (1 g, 6 mmol) were dissolved and reacted in CHCl3 (30 mL). Then, the reaction solution was refluxed for 12 hours, cooled to room temperature and filtered through a glass filter. Chloroform (CHCl3) was completely removed from the solution under vacuum to thereby give an oily compound as the title compound. The 1H NMR results of the compound thus obtained are given as follows.
Quantity
39 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SB Kim, GY Jo, SI Hong - Journal of the Korean Chemical Society, 1994 - koreascience.kr
… 출발물질로서 diethyl 2-propenylphosphonate, diethyl 2- methyl- 2-propenyl phosphonate, diethyl 3-butenylphosphonate, diethyl vinylphosphonate를 선택하여 aminophosphonic acid …
Number of citations: 0 koreascience.kr
P Savignac, A Bréque - Synthetic Communications, 1979 - Taylor & Francis
… The stirrer is started and while the temperature is keptat25" diethyl 3-butenylphosphonate (0,02 mole) in methylene chloride (30ml) is added. Agitation is continued for 20-24 hrs at 25". …
Number of citations: 15 www.tandfonline.com
CW Lee, JE Hong, DY Oh - The Journal of Organic Chemistry, 1995 - ACS Publications
… A solution of diethyl 3-butenylphosphonate (1 mmol) in 5 mL of THF was treated dropwise with a solution of 1.6 M rc-BuLi (1.1 mmol) in hexane at -78 C. After stirring for 1 h at this …
Number of citations: 9 pubs.acs.org
LM Beauchamp, JV Tuttle, ME Rodriguez… - Journal of Medicinal …, 1996 - ACS Publications
Phosphonate acyclic derivatives of guanines, pyrazolo[3,4-d]pyrimidines, and triazolo[4,5-d]pyrimidines (8-azaguanines) are inhibitors of the enzyme purine nucleoside phosphorylase (…
Number of citations: 72 pubs.acs.org
H Kadri, TE Taher, Q Xu, RT Bryan, BE Willcox… - 2018 - chemrxiv.org
… The synthesis of ProPAgens 4a-d started by treating the commercially available diethyl 3-butenylphosphonate (1) with bromotrimethylsilane (TMSBr) at room temperature to remove the …
Number of citations: 1 chemrxiv.org
AG Sommese - 1989 - search.proquest.com
This study focused on the synthesis of bicyclic systems containing a heteroatom (either Ge or P). Part one contains the synthesis, characterization, and equilibration studies of 3-…
Number of citations: 3 search.proquest.com
H Kadri, TE Taher, Q Xu, M Sharif… - Journal of Medicinal …, 2020 - ACS Publications
… The synthesis of ProPAgens 4a–d started by treating the commercially available diethyl 3-butenylphosphonate (1) with bromotrimethylsilane (TMSBr) at room temperature to remove the …
Number of citations: 13 pubs.acs.org
SY Lee, CW Lee, DY Oh - The Journal of Organic Chemistry, 1999 - ACS Publications
A new methodology has been developed for the P−C bond cleavage of β-carbonyl phosphonates. The α,α-disubstituted β-keto phosphonates and the α-carbamoyl phosphonates have …
Number of citations: 26 pubs.acs.org
F Brackmann, A de Meijere - Chemical reviews, 2007 - ACS Publications
… According to this method, diethyl 3-butenylphosphonate (172) was transformed into the cyclopropanedicarboxylate 173. Subsequently, either 173 was monohydrolyzed, the obtained …
Number of citations: 288 pubs.acs.org
PF Dydio - 2013 - dare.uva.nl
Rapidly rising consumption of goods due to the ever increasing human population and the rise of living standards puts enormous demands on the natural resources of the planet, which, …
Number of citations: 3 dare.uva.nl

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